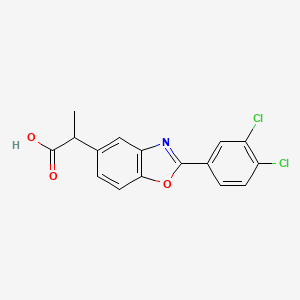
2-(3,4-Dichlorophenyl)-alpha-methyl-5-benzoxazoleacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dichlorophenyl)-alpha-methyl-5-benzoxazoleacetic acid is an organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a dichlorophenyl group attached to a benzoxazole ring, which is further substituted with an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-alpha-methyl-5-benzoxazoleacetic acid typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a halogenation reaction, where a phenyl ring is treated with chlorine in the presence of a catalyst.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of environmentally benign solvents and catalysts to minimize waste and improve yield.
化学反応の分析
Types of Reactions
2-(3,4-Dichlorophenyl)-alpha-methyl-5-benzoxazoleacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as alcohols or amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, amines, and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(3,4-Dichlorophenyl)-alpha-methyl-5-benzoxazoleacetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(3,4-Dichlorophenyl)-alpha-methyl-5-benzoxazoleacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with similar dichlorophenyl structure.
3,4-Dichlorophenylacetic acid: Used in the synthesis of various organic compounds.
2-(4-Chlorophenyl)-alpha-methyl-5-benzoxazoleacetic acid: A structurally similar compound with a single chlorine atom.
Uniqueness
2-(3,4-Dichlorophenyl)-alpha-methyl-5-benzoxazoleacetic acid is unique due to the presence of both the dichlorophenyl and benzoxazole moieties, which confer distinct chemical and biological properties. Its dual functionality allows for diverse applications in scientific research and industry.
特性
CAS番号 |
51234-65-2 |
|---|---|
分子式 |
C16H11Cl2NO3 |
分子量 |
336.2 g/mol |
IUPAC名 |
2-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanoic acid |
InChI |
InChI=1S/C16H11Cl2NO3/c1-8(16(20)21)9-3-5-14-13(7-9)19-15(22-14)10-2-4-11(17)12(18)6-10/h2-8H,1H3,(H,20,21) |
InChIキー |
IESVGUSNDICIGM-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


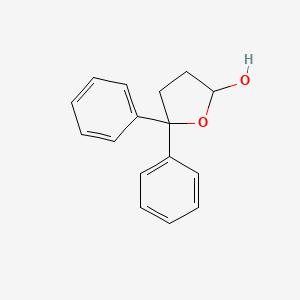

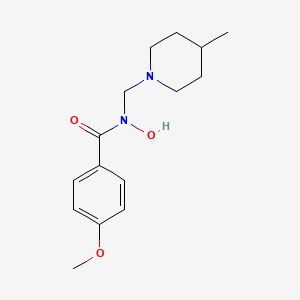
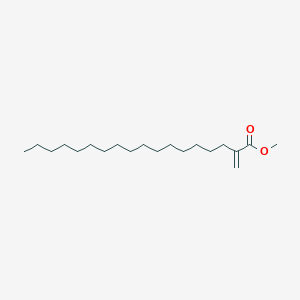
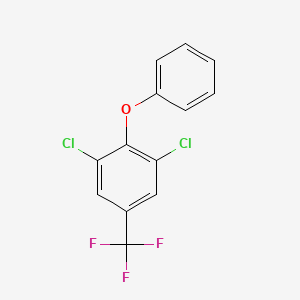
![{[(Pent-4-en-2-yl)oxy]methyl}benzene](/img/structure/B14651785.png)

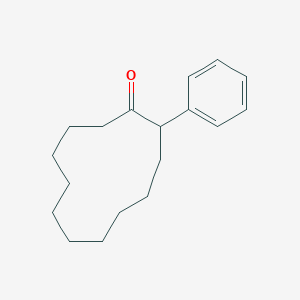

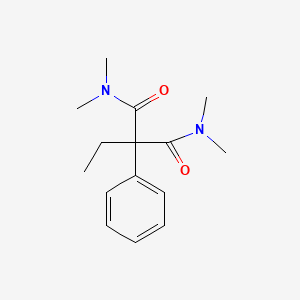
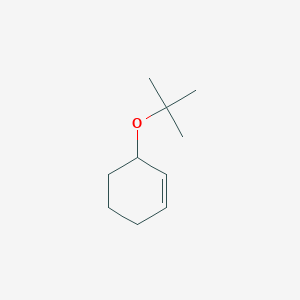


![2-Methyl-N-{[(propan-2-yl)oxy]methyl}prop-2-enamide](/img/structure/B14651844.png)
